molecular formula C9H5F5O B14773186 1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone

1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B14773186
M. Wt: 224.13 g/mol
InChI Key: UKUCYSNBJLSIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, characterized by the presence of multiple fluorine atoms, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

The synthesis of 1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-difluoro-4-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet commercial standards.

Chemical Reactions Analysis

1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Research into its potential as a pharmaceutical intermediate has shown promise, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Its stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone exerts its effects is primarily through its interaction with specific molecular targets. The compound’s fluorine atoms can form strong hydrogen bonds and interact with various enzymes and receptors, altering their activity and function. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone stands out due to its high fluorine content and unique structural features. Similar compounds include:

The presence of multiple fluorine atoms in this compound enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H5F5O

Molecular Weight

224.13 g/mol

IUPAC Name

1-(3,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H5F5O/c1-4-6(10)2-5(3-7(4)11)8(15)9(12,13)14/h2-3H,1H3

InChI Key

UKUCYSNBJLSIQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F

Origin of Product

United States

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